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Compound of Interest

Compound Name:
2-(3-Methoxyphenyl)-2-

methylpropanoic acid

Cat. No.: B101306 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 2-(3-Methoxyphenyl)-2-methylpropanoic
acid, a valuable building block in pharmaceutical research and organic synthesis. This

document covers its chemical identity, synthesis methodologies, analytical characterization,

and potential biological activities, presented in a format tailored for scientific and research

applications.

Chemical Identification and Properties
2-(3-Methoxyphenyl)-2-methylpropanoic acid is a carboxylic acid derivative featuring a

methoxy-substituted phenyl ring. Its chemical structure and properties are summarized below.

Identifier Value

CAS Number 17653-94-0[1]

IUPAC Name 2-(3-methoxyphenyl)-2-methylpropanoic acid[1]

Molecular Formula C₁₁H₁₄O₃[1]

Molecular Weight 194.23 g/mol [1]

InChI Key AJBGTOYTKPVUPX-UHFFFAOYSA-N[1]
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Experimental Protocols: Synthesis and Analysis
While specific literature detailing the synthesis of 2-(3-Methoxyphenyl)-2-methylpropanoic
acid is not abundant, established methods for the synthesis of 2-arylpropanoic acids can be

readily adapted.[1]

Synthesis Methodologies
Two primary classical routes for the synthesis of 2-(3-Methoxyphenyl)-2-methylpropanoic
acid include the alkylation of (3-methoxyphenyl)acetonitrile and the carboxylation of a

corresponding Grignard reagent. A modern approach involves a Suzuki-Miyaura coupling

reaction.

Method 1: Alkylation of (3-methoxyphenyl)acetonitrile

This method involves a two-step process: the α,α-dimethylation of the starting nitrile followed

by hydrolysis.

Experimental Protocol:

α,α-Dimethylation:

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a

reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or

argon), dissolve (3-methoxyphenyl)acetonitrile in a suitable anhydrous solvent such as

tetrahydrofuran (THF).

Cool the solution to -78°C using a dry ice/acetone bath.

Slowly add a strong base, such as lithium diisopropylamide (LDA) or sodium amide

(NaNH₂), to the solution.

After the addition is complete, allow the reaction mixture to stir at -78°C for 30 minutes.

Add one equivalent of methyl iodide (CH₃I) dropwise.

Allow the reaction to warm to room temperature and stir for several hours.
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Repeat the deprotonation and methylation steps by cooling the reaction mixture back to

-78°C, adding another equivalent of the strong base, followed by another equivalent of

methyl iodide.

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium

chloride.

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield 2-(3-methoxyphenyl)-2-methylpropanenitrile.

Hydrolysis:

To the crude 2-(3-methoxyphenyl)-2-methylpropanenitrile, add an aqueous solution of a

strong acid (e.g., sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium

hydroxide or potassium hydroxide).

Heat the mixture to reflux for several hours until the reaction is complete (monitored by

TLC or GC).

If acidic hydrolysis is used, cool the reaction mixture and extract the product with an

organic solvent.

If basic hydrolysis is used, cool the reaction mixture, acidify with a strong acid (e.g.,

concentrated HCl) until the pH is acidic, and then extract the product with an organic

solvent.

Wash the combined organic extracts with water and brine, dry over anhydrous sodium

sulfate, and remove the solvent under reduced pressure.

The crude product can be purified by recrystallization or column chromatography to afford

pure 2-(3-Methoxyphenyl)-2-methylpropanoic acid.

Method 2: Suzuki-Miyaura Coupling and Hydrolysis

This contemporary method involves the palladium-catalyzed cross-coupling of an arylboronic

acid with a bromo-ester, followed by hydrolysis.[1]
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Experimental Protocol:

Suzuki-Miyaura Coupling:

In a reaction vessel, combine 3-methoxyphenylboronic acid, methyl 2-bromo-2-

methylpropanoate, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable

phosphine ligand), and a base (e.g., K₂CO₃ or Cs₂CO₃).[1]

Add a suitable solvent system, such as a mixture of toluene and water.

Heat the reaction mixture under an inert atmosphere until the starting materials are

consumed (monitored by TLC or GC).

Cool the reaction to room temperature and perform a workup by adding water and

extracting with an organic solvent.

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under

reduced pressure to yield the crude ester, methyl 2-(3-methoxyphenyl)-2-

methylpropanoate.

Hydrolysis:

Hydrolyze the resulting ester using standard procedures as described in Method 1 (Step

2) to obtain the final product, 2-(3-Methoxyphenyl)-2-methylpropanoic acid.[1]

Analytical Characterization
The identity and purity of 2-(3-Methoxyphenyl)-2-methylpropanoic acid can be confirmed

using various spectroscopic techniques.
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Analytical Technique Expected Observations

¹H NMR

Distinct signals for aromatic protons (complex

pattern due to meta-substitution), a singlet for

the methoxy group protons, a singlet for the two

equivalent methyl group protons, and a broad

singlet for the acidic proton of the carboxyl

group. The expected integration ratio would be

4:3:6:1.[1]

¹³C NMR

Signals corresponding to the aromatic carbons,

the methoxy carbon, the quaternary carbon, the

methyl carbons, and the carboxyl carbon.

Mass Spectrometry (ESI)

In negative ion mode (ESI-), the deprotonated

molecule [M-H]⁻ is expected at m/z 193.08. In

positive ion mode (ESI+), adducts such as the

protonated molecule [M+H]⁺ (m/z 195.10) or the

sodium adduct [M+Na]⁺ (m/z 217.08) may be

observed.[1]

Infrared (IR) Spectroscopy

Characteristic absorption bands for the O-H

stretch of the carboxylic acid (broad), the C=O

stretch of the carboxyl group, C-O stretching of

the methoxy group and the ester, and aromatic

C-H and C=C stretching.

Biological Activity and Signaling Pathways
Specific biological activity data for 2-(3-Methoxyphenyl)-2-methylpropanoic acid is limited in

publicly available literature. However, as a member of the 2-arylpropanoic acid class, it is

predicted to exhibit anti-inflammatory properties.

Potential Anti-inflammatory Activity
The 2-arylpropanoic acids are a well-known class of non-steroidal anti-inflammatory drugs

(NSAIDs). The anti-inflammatory effects of these compounds are primarily mediated through

the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of

prostaglandins, important mediators of inflammation. Some methoxy-substituted phenolic
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compounds have been shown to possess anti-inflammatory properties, suggesting that the

methoxy group in the target molecule may contribute to its activity. Studies on related

methoxyphenolic compounds have shown inhibition of various inflammatory mediators,

including cytokines and chemokines.[2][3]

Cyclooxygenase (COX) Inhibition Pathway
The primary proposed mechanism of action for 2-arylpropanoic acids is the inhibition of the

COX enzymes (COX-1 and COX-2). These enzymes catalyze the conversion of arachidonic

acid to prostaglandins, which are involved in inflammation, pain, and fever.

Arachidonic Acid

COX-1 & COX-2

Prostaglandins

Inflammation, Pain, Fever

2-(3-Methoxyphenyl)-
2-methylpropanoic acid

(Proposed)

Inhibition

Click to download full resolution via product page

Caption: Proposed mechanism of action via COX inhibition.

Conclusion
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2-(3-Methoxyphenyl)-2-methylpropanoic acid is a compound with significant potential as a

synthetic intermediate in drug discovery and development. While specific biological data is not

yet widely available, its structural similarity to known NSAIDs suggests that it may possess anti-

inflammatory properties through the inhibition of cyclooxygenase enzymes. The synthetic and

analytical protocols outlined in this guide provide a foundation for researchers to produce and

characterize this compound for further investigation into its chemical and biological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2-(3-Methoxyphenyl)-2-methylpropanoic Acid|RUO [benchchem.com]

2. d-nb.info [d-nb.info]

3. Anti-inflammatory effects of methoxyphenolic compounds on human airway cells -
PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-(3-
Methoxyphenyl)-2-methylpropanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b101306#2-3-methoxyphenyl-2-methylpropanoic-acid-
cas-number-and-identification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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